N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Description
N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, also known as EPEO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Research on acetylcholinesterase inhibitors reveals the synthesis and evaluation of compounds with specific structural features, such as the use of isoindoline and piperidine moieties, for enhanced biological activity. For instance, the study by Sugimoto et al. (1995) reports on the synthesis of a series of potent anti-acetylcholinesterase inhibitors, detailing their structure-activity relationships and proposing a hypothetical binding site model (Sugimoto et al., 1995).
Corrosion Inhibition
Das et al. (2017) discuss the targeted synthesis of cadmium(II) Schiff base complexes, incorporating piperidine and related ligands for corrosion inhibition on mild steel. Their findings demonstrate the potential of these complexes in material science, particularly in corrosion engineering, showcasing an intersection between coordination chemistry and practical applications (Das et al., 2017).
Molecular Interaction Studies
Shim et al. (2002) explore the molecular interactions of an antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore modeling of ligands. This research underscores the importance of structural design in developing receptor-specific compounds, relevant to understanding receptor-ligand interactions at a molecular level (Shim et al., 2002).
Novel Synthetic Approaches
The work by Teng et al. (2006) describes an efficient synthesis of a spirocyclic oxindole analogue, highlighting the strategic use of dianion alkylation and cyclization techniques. This study exemplifies the advancement in synthetic methodologies for complex organic compounds, offering pathways to novel structures with potential biological applications (Teng et al., 2006).
Anticancer Research
Ha et al. (1997) investigate the role of polyamine catabolism in inducing programmed cell death through the use of polyamine analogues. This research provides a mechanistic insight into the selective cytotoxic activity of these compounds, illustrating a potential therapeutic approach in anticancer strategies (Ha et al., 1997).
properties
IUPAC Name |
N-ethyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-3-21-19(25)20(26)22-14-18(24-10-5-4-6-11-24)15-7-8-17-16(13-15)9-12-23(17)2/h7-8,13,18H,3-6,9-12,14H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIGWSVZJOSQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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